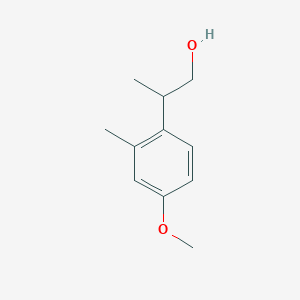
2-(4-Methoxy-2-methylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-2-methylphenyl)propan-1-ol is an organic compound belonging to the class of alcohols It features a methoxy group and a methyl group attached to a phenyl ring, with a propanol side chain
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(4-Methoxy-2-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-methoxy-2-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol after hydrolysis.
-
Reduction of Ketones: : Another method involves the reduction of 2-(4-methoxy-2-methylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to an alcohol group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(4-Methoxy-2-methylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For instance, catalytic hydrogenation can reduce the aromatic ring, while selective reduction can target the alcohol group.
-
Substitution: : The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 2-(4-Methoxy-2-methylphenyl)propan-1-one
Reduction: Various reduced derivatives depending on the specific reaction conditions
Substitution: Brominated or nitrated derivatives of the original compound
科学研究应用
2-(4-Methoxy-2-methylphenyl)propan-1-ol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : The compound can be used in studies involving enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
-
Medicine: : Potential applications in drug development due to its ability to interact with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
-
Industry: : Used in the production of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it suitable for use in consumer products.
作用机制
The mechanism by which 2-(4-Methoxy-2-methylphenyl)propan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The methoxy and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: Similar structure but lacks the methoxy group, which can significantly alter its chemical and biological properties.
2-(4-Methoxyphenyl)propan-1-ol: Lacks the methyl group, which affects its reactivity and applications.
2-(4-Methoxy-2-methylphenyl)ethanol: Similar but with a shorter side chain, influencing its physical and chemical properties.
Uniqueness
2-(4-Methoxy-2-methylphenyl)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the aromatic ring, combined with a propanol side chain. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable in various applications.
属性
IUPAC Name |
2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














